molecular formula C15H11N3O3S B4985059 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide

2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide

Cat. No. B4985059
M. Wt: 313.3 g/mol
InChI Key: WUHPJRXRJUXGBH-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide, also known as MNTP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MNTP is a member of the thioamide family of compounds and has been shown to have interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as enzymes involved in the production of bacterial and fungal cell walls.
Biochemical and Physiological Effects
2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of bacterial and fungal cell wall synthesis, and the modulation of immune system function. 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide has several advantages and limitations for use in lab experiments. One advantage is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its broad range of biological activity, which makes it a useful tool for studying various cellular processes. However, one limitation is that 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide has not yet been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.

Future Directions

There are several future directions for research on 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it interacts with cellular processes. Additionally, future research could focus on developing new derivatives of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide with improved biological activity and reduced toxicity.

Synthesis Methods

2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with 5-acetyl-2-furaldehyde and thiosemicarbazide, followed by the addition of cyanide ion to form the final product.

Scientific Research Applications

2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide has been shown to have interesting biological activity, including antitumor, antimicrobial, and antifungal properties. 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-2-3-10(7-13(9)18(19)20)14-5-4-12(21-14)6-11(8-16)15(17)22/h2-7H,1H3,(H2,17,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHPJRXRJUXGBH-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enethioamide

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